molecular formula C10H12MgN2O6 B1147501 Magnesium pidolate CAS No. 135701-98-3

Magnesium pidolate

Cat. No.: B1147501
CAS No.: 135701-98-3
M. Wt: 280.52 g/mol
InChI Key: JQAACYUZYRBHGG-QHTZZOMLSA-L
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Description

Magnesium pidolate, also known as magnesium 5-oxopyrrolidine-2-carboxylate, is a mineral supplement that combines magnesium with pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability, making it an effective source of magnesium for various physiological functions. Magnesium is an essential mineral involved in over 300 biochemical reactions in the body, including energy production, protein synthesis, and muscle and nerve function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium pidolate is synthesized by reacting magnesium oxide or magnesium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium, where magnesium oxide or hydroxide is dissolved in water, followed by the addition of pidolic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the cyclization of L-glutamic acid to form L-pyrrolidone carboxylic acid, which is then reacted with magnesium salts. The process ensures high purity and bioavailability of the final product .

Chemical Reactions Analysis

Types of Reactions: Magnesium pidolate primarily undergoes complexation reactions due to the presence of the magnesium ion. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as magnesium oxide, magnesium hydroxide, and pidolic acid. The reaction conditions include an aqueous medium and heating to facilitate the formation of the complex.

Major Products Formed: The primary product of the reaction between magnesium salts and pidolic acid is this compound itself. There are no significant by-products formed in this reaction .

Scientific Research Applications

Magnesium pidolate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a reagent in various biochemical assays and studies due to its high bioavailability and stability.

Biology: In biological research, this compound is used to study the role of magnesium in cellular processes, including enzyme activity, DNA synthesis, and cellular signaling.

Medicine: In medicine, this compound is used as a dietary supplement to address magnesium deficiencies. It has been shown to be effective in treating conditions such as migraines, cardiovascular diseases, and muscle cramps. Additionally, it is used in formulations for pregnant women and the elderly to ensure adequate magnesium intake .

Industry: In the food industry, this compound is used as a dietary supplement in products such as nutritional bars, beverages, and snack foods. It is also used in the pharmaceutical industry as an active ingredient in supplements and medications .

Mechanism of Action

The effectiveness of magnesium pidolate results from the complementarity between magnesium and pidolic acid. This compound is highly bioavailable, meaning it is easily absorbed and utilized by the body. The compound quickly remedies magnesium deficiency by replenishing magnesium levels in the body. Magnesium plays a crucial role in various physiological processes, including muscle and nerve function, energy production, and bone health. The presence of pidolic acid enhances the absorption and bioavailability of magnesium, making it more effective than other magnesium salts .

Comparison with Similar Compounds

Magnesium pidolate is unique due to its high bioavailability and low toxicity compared to other magnesium salts. Here is a comparison with similar compounds:

Compound Bioavailability Notes
This compound 40-60% High bioavailability due to chelation with pidolic acid.
Magnesium glycinate 40-50% Well-absorbed and gentle on the stomach.
Magnesium citrate 20-40% Moderate bioavailability, known for laxative effects.
Magnesium malate 20-40% Moderate bioavailability, may offer additional benefits for muscle function and energy production.
Magnesium oxide 4-10% Lowest bioavailability, often used as an antacid.
Magnesium sulfate Negligible Not recommended for oral consumption due to laxative effects.

This compound stands out due to its superior bioavailability and effectiveness in addressing magnesium deficiencies .

Conclusion

This compound is a highly bioavailable form of magnesium that offers numerous benefits in various fields, including chemistry, biology, medicine, and industry. Its unique combination of magnesium and pidolic acid enhances its absorption and effectiveness, making it a preferred choice for addressing magnesium deficiencies and supporting overall health.

Properties

IUPAC Name

magnesium;(2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAACYUZYRBHGG-QHTZZOMLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12MgN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62003-27-4, 135701-98-3
Record name Magnesium 2-pyrrolidone-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62003-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnesium pidolate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135701983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(5-oxo-L-prolinato-N1,O2)magnesium
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.587
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Record name MAGNESIUM PIDOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5PC588N7G
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